Ehmt2-IN-2

Description

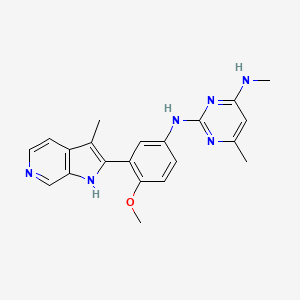

Structure

3D Structure

Properties

IUPAC Name |

2-N-[4-methoxy-3-(3-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c1-12-9-19(22-3)27-21(24-12)25-14-5-6-18(28-4)16(10-14)20-13(2)15-7-8-23-11-17(15)26-20/h5-11,26H,1-4H3,(H2,22,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRYONWATLLNFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)C3=C(C4=C(N3)C=NC=C4)C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Ehmt2-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a crucial enzyme in the regulation of gene expression. It primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression[1]. The aberrant activity of EHMT2 has been implicated in the pathogenesis of numerous diseases, including a variety of cancers, making it a compelling target for therapeutic intervention. Ehmt2-IN-2 is a potent inhibitor of EHMT2, and this guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action

Ehmt2-IN-2 functions as a competitive inhibitor of EHMT2, binding to the enzyme's active site and preventing the transfer of methyl groups from the cofactor S-adenosyl-methionine (SAM) to its histone and non-histone substrates. This inhibition leads to a reduction in H3K9me1 and H3K9me2 levels, resulting in a more open chromatin state and the reactivation of silenced genes, including tumor suppressor genes.

Caption: Mechanism of EHMT2 inhibition by Ehmt2-IN-2.

Quantitative Data: Comparative Inhibitor Activity

The potency of Ehmt2-IN-2 has been quantified and compared to other known EHMT2 inhibitors. The following table summarizes key inhibitory concentration (IC50) values.

| Inhibitor | Target | IC50 | Assay Type |

| Ehmt2-IN-2 | EHMT1 (peptide) | <100 nM | Biochemical |

| EHMT2 (peptide) | <100 nM | Biochemical | |

| Cellular EHMT2 | <100 nM | Cellular | |

| UNC0642 | G9a (EHMT2) | <2.5 nM | Biochemical |

| BIX-01294 | G9a (EHMT2) | 1.7 µM | Biochemical |

| A-366 | G9a (EHMT2) | 3.3 nM | Biochemical |

| UNC0638 | G9a (EHMT2) | 15 nM | Biochemical |

Signaling Pathways Modulated by EHMT2 Inhibition

EHMT2 activity has been shown to influence key signaling pathways implicated in cancer progression. Inhibition by Ehmt2-IN-2 can therefore modulate these pathways to produce therapeutic effects.

EHMT2-Wnt Signaling Axis

In several cancers, EHMT2 has been found to suppress the canonical Wnt signaling pathway by activating the expression of the Wnt antagonist DKK1[2]. EHMT2 achieves this by impacting the recruitment of the transcription factor Sp1 and the co-activator p300 to the DKK1 promoter[2]. Inhibition of EHMT2 with compounds like Ehmt2-IN-2 reduces DKK1 expression, leading to the activation of Wnt signaling, which can induce differentiation in certain cancer cells[2].

Caption: EHMT2-DKK1-Wnt signaling pathway.

EHMT2 and Tec Kinase Signaling

Studies in mantle cell lymphoma have revealed that genes regulated by EHMT2 are significantly enriched in the Tec kinase signaling pathway[3][4]. Knockdown of EHMT2 leads to the downregulation of this pathway[4]. Tec family kinases are involved in B-cell receptor signaling and are implicated in the survival and proliferation of B-cell malignancies.

Caption: EHMT2 regulation of Tec kinase signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize EHMT2 inhibitors.

Western Blot Analysis for H3K9me2 Levels

This protocol is for assessing the reduction of H3K9me2 levels in cells treated with an EHMT2 inhibitor.

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with Ehmt2-IN-2 at various concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C. Use an antibody against total Histone H3 as a loading control.

-

Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Proliferation Assay (CCK-8)

This assay measures the effect of an EHMT2 inhibitor on cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight[5].

-

Inhibitor Treatment: Treat the cells with a serial dilution of Ehmt2-IN-2 for the desired time period (e.g., 24, 48, 72 hours).

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the occupancy of EHMT2 at specific gene promoters.

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against EHMT2 or a control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking: Reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the target promoter region (e.g., DKK1 promoter).

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

Ehmt2-IN-2 is a potent and specific inhibitor of the histone methyltransferase EHMT2. Its mechanism of action, centered on the reduction of H3K9 methylation and subsequent gene reactivation, has profound effects on cellular signaling pathways, notably the Wnt and Tec kinase pathways. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of Ehmt2-IN-2 as a potential therapeutic agent for a range of diseases, particularly cancer. The continued investigation into the nuanced roles of EHMT2 and the effects of its inhibition will undoubtedly pave the way for novel epigenetic therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EHMT2 (G9a) activation in mantle cell lymphoma and its associated DNA methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EHMT2 inhibitor BIX-01294 induces endoplasmic reticulum stress mediated apoptosis and autophagy in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Ehmt2-IN-2 as a G9a Inhibitor: A Technical Overview

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Ehmt2-IN-2". Therefore, this technical guide will provide a comprehensive overview of the therapeutic target, G9a (Ehmt2), and will utilize data from well-characterized G9a inhibitors as representative examples to fulfill the core requirements of this document. The principles, experimental methodologies, and signaling pathways discussed are directly relevant to the study and development of any G9a inhibitor.

Executive Summary

Euchromatic histone-lysine N-methyltransferase 2 (Ehmt2), also known as G9a, is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2][3] This epigenetic modification is a hallmark of transcriptional repression and is crucial for maintaining gene silencing and chromatin structure.[1][2] Overexpression and aberrant activity of G9a have been implicated in the pathogenesis of numerous diseases, particularly cancer, where it contributes to the silencing of tumor suppressor genes, promotion of cell proliferation, and development of drug resistance.[4][5][6][7] Consequently, G9a has emerged as a promising therapeutic target for the development of novel anticancer agents. This document provides a technical guide for researchers, scientists, and drug development professionals on the core aspects of G9a inhibition, using data from representative small molecule inhibitors.

G9a: The Therapeutic Target

G9a is a SET domain-containing lysine methyltransferase that plays a pivotal role in epigenetic regulation.[8][9] Its primary function is the methylation of H3K9, which leads to the recruitment of other repressive proteins and the formation of heterochromatin, thereby silencing gene expression.[1] Dysregulation of G9a has been linked to various cancers, including lung, breast, prostate, and pancreatic cancer, where its elevated expression often correlates with poor prognosis.[4][5][6][7][10] Inhibition of G9a can lead to the reactivation of silenced tumor suppressor genes, induction of apoptosis, and suppression of tumor growth, making it an attractive strategy for cancer therapy.[1][9]

Representative G9a Inhibitors: Quantitative Data

Several potent and selective small molecule inhibitors of G9a have been developed and characterized. The following tables summarize the quantitative data for some of the most well-studied G9a inhibitors, which can serve as a benchmark for the evaluation of new chemical entities like Ehmt2-IN-2.

Table 1: In Vitro Potency of Representative G9a Inhibitors

| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |

| UNC0638 | G9a, GLP | 15 (G9a), 19 (GLP) | Enzymatic Assay | [11] |

| UNC0642 | EHMT1/2 | N/A | N/A | [12] |

| BIX-01294 | G9a/GLP | N/A | N/A | [10] |

| A-366 | G9a | 3.3 | Biochemical Assay | N/A |

| CM-272 | G9a, DNMTs | N/A | N/A | [11] |

Table 2: Cellular Activity of Representative G9a Inhibitors

| Compound | Cell Line | EC50 (nM) | Effect | Reference |

| UNC0638 | MDA-MB-231 | 26 | Reduction of H3K9me2 levels | [11] |

| BIX-01294 | Neuroblastoma cells | Varies | Inhibition of proliferation, induction of apoptosis | [13][14] |

| UNC0642 | Multiple Myeloma cells | N/A | Synergistic effect with Carfilzomib | [12] |

Key Signaling Pathways Modulated by G9a Inhibition

Inhibition of G9a can impact multiple signaling pathways that are critical for cancer cell survival and proliferation.

-

Tumor Suppressor Gene Reactivation: G9a inhibition leads to the demethylation of H3K9 at the promoters of tumor suppressor genes, resulting in their re-expression. This can reactivate pathways that control cell cycle arrest and apoptosis.

-

Wnt/β-catenin Pathway: G9a has been shown to regulate the Wnt signaling pathway.[15][16] Its inhibition can modulate the expression of Wnt target genes, affecting cell fate and proliferation.

-

Epithelial-Mesenchymal Transition (EMT): G9a is implicated in promoting EMT, a key process in cancer metastasis.[6] G9a inhibitors can reverse EMT by upregulating epithelial markers and downregulating mesenchymal markers.

-

Autophagy: Inhibition of G9a has been shown to induce autophagy in some cancer cell types, which can contribute to cell death.[10]

Below is a diagram illustrating the central role of G9a in gene silencing and the impact of its inhibition.

Caption: G9a-mediated signaling pathway and the effect of its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of G9a inhibitors. Below are outlines of key experimental protocols.

G9a Enzymatic Assay (In Vitro)

This assay measures the ability of a compound to inhibit the methyltransferase activity of G9a.

-

Principle: A radiometric or fluorescence-based assay to detect the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.

-

Materials: Recombinant G9a enzyme, histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin)), [3H]-SAM or a fluorescent SAM analog, streptavidin-coated plates, scintillation fluid, and a microplate reader.

-

Method:

-

Incubate recombinant G9a with varying concentrations of the test compound.

-

Initiate the reaction by adding the histone H3 peptide substrate and [3H]-SAM.

-

Allow the reaction to proceed for a defined time at a specific temperature.

-

Stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the biotinylated peptide.

-

Wash the plate to remove unincorporated [3H]-SAM.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Cellular H3K9me2 Level Assessment

This cell-based assay determines the ability of a compound to inhibit G9a activity within cells.

-

Principle: Western blotting or high-content imaging to quantify the levels of H3K9me2 in cells treated with the G9a inhibitor.

-

Materials: Cancer cell line of interest, cell culture reagents, G9a inhibitor, lysis buffer, primary antibodies (anti-H3K9me2, anti-total Histone H3), secondary antibodies, and Western blot or imaging equipment.

-

Method:

-

Culture cells to a desired confluency.

-

Treat the cells with various concentrations of the G9a inhibitor for a specified duration.

-

Lyse the cells and extract total protein or histones.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against H3K9me2 and total H3 (as a loading control).

-

Incubate with the appropriate secondary antibodies.

-

Detect the signal using chemiluminescence or fluorescence.

-

Quantify the band intensities to determine the relative levels of H3K9me2.

-

Calculate the EC50 value based on the dose-response curve.

-

In Vivo Xenograft Tumor Model

This animal model evaluates the anti-tumor efficacy of a G9a inhibitor in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the G9a inhibitor on tumor growth is monitored.

-

Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cell line, G9a inhibitor formulated for in vivo administration, calipers, and animal housing facilities.

-

Method:

-

Inject a suspension of human cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer the G9a inhibitor or vehicle control to the respective groups according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Measure the tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).

-

Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy.

-

Below is a workflow diagram for the in vivo xenograft study.

Caption: Workflow for a typical in vivo xenograft study.

Conclusion

G9a is a well-validated therapeutic target for the treatment of cancer and other diseases. The development of potent and selective G9a inhibitors represents a promising therapeutic strategy. While specific data for "Ehmt2-IN-2" is not currently available in the public domain, the information and methodologies presented in this guide provide a robust framework for the characterization and advancement of any novel G9a inhibitor. Researchers and drug developers are encouraged to utilize these established protocols and consider the key signaling pathways to effectively evaluate and progress new therapeutic candidates targeting G9a.

References

- 1. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. uniprot.org [uniprot.org]

- 3. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The histone methyltransferase G9a as a therapeutic target to override gemcitabine resistance in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EHMT2/G9a as an Epigenetic Target in Pediatric and Adult Brain Tumors [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting EHMT2/ G9a for cancer therapy: Progress and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion and DNA methylation of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 15. EHMT2 methyltransferase governs cell identity in the lung and is required for KRAS G12D tumor development and propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EHMT2 methyltransferase governs cell identity in the lung and is required for KRAS G12D tumor development and propagation | eLife [elifesciences.org]

The Role of Ehmt2-IN-2 in H3K9me2 Methylation: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a key epigenetic regulator responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This methylation mark is predominantly associated with transcriptional repression and the establishment of heterochromatin.[1] Dysregulation of EHMT2 activity has been implicated in a variety of diseases, including cancer, making it an attractive target for therapeutic intervention.[2] Ehmt2-IN-2 is a potent inhibitor of EHMT1 and EHMT2, demonstrating significant potential as a chemical probe to investigate the biological functions of these enzymes and as a starting point for drug discovery programs.[1] This technical guide provides a comprehensive overview of Ehmt2-IN-2, with a focus on its impact on H3K9me2 methylation, detailed experimental protocols for its use, and a summary of its role in key signaling pathways.

Quantitative Data on EHMT2 Inhibitors

Precise and comparable quantitative data is crucial for the evaluation and application of chemical inhibitors. While specific IC50 values for Ehmt2-IN-2 are broadly reported as less than 100 nM, a detailed comparative analysis with other well-characterized EHMT2 inhibitors provides valuable context for experimental design. The following tables summarize the inhibitory activities of Ehmt2-IN-2 and other commonly used EHMT2 inhibitors against EHMT1 (GLP) and EHMT2 (G9a) in both biochemical and cellular assays.

Table 1: Biochemical IC50 Values of EHMT2 Inhibitors

| Inhibitor | EHMT2 (G9a) IC50 | EHMT1 (GLP) IC50 | Reference |

| Ehmt2-IN-2 | <100 nM | <100 nM | [1] |

| UNC0642 | <2.5 nM | <2.5 nM | [3] |

| BIX-01294 | 1.7 µM | 0.9 µM | [1] |

| A-366 | 3.3 nM | 38 nM | [4] |

Table 2: Cellular Activity of EHMT2 Inhibitors

| Inhibitor | Assay | Cell Line | EC50/IC50 | Reference |

| Ehmt2-IN-2 | Cellular EHMT2 Inhibition | Not Specified | <100 nM | [1] |

| UNC0642 | H3K9me2 Reduction | MDA-MB-231 | 26 nM | [1] |

| UNC0642 | Cell Viability | Neuroblastoma (MNA) | Avg. 15 µM | [5] |

| UNC0642 | Cell Viability | Neuroblastoma (non-MNA) | Avg. 32 µM | [5] |

| BIX-01294 | Cell Viability | Jeko-1 | ~4 µM (at 72h) | [6] |

| A-366 | H3K9me2 Reduction | PC-3 | ~300 nM | [7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the activity and effects of Ehmt2-IN-2 and other EHMT2 inhibitors.

In Vitro Enzymatic Assay for EHMT2 Activity

This protocol describes a chemiluminescent assay to measure the enzymatic activity of EHMT2 and determine the IC50 value of an inhibitor.

Materials:

-

Recombinant human EHMT2 (G9a) enzyme

-

Histone H3 peptide substrate-coated plates

-

S-adenosylmethionine (SAM)

-

Ehmt2-IN-2 or other test inhibitor

-

Anti-H3K9me2 primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.8, 10 mM DTT, 0.01% Tween-20)

-

Wash buffer (e.g., TBST)

Procedure:

-

Prepare serial dilutions of Ehmt2-IN-2 in DMSO, then dilute in assay buffer.

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the histone H3 peptide-coated plate.

-

Add 20 µL of diluted EHMT2 enzyme (e.g., 2-4 ng/µl) to all wells except the "blank" wells. Add assay buffer to the blank wells.

-

Initiate the reaction by adding 25 µL of SAM solution (e.g., 2 µM) to all wells.

-

Incubate the plate for 1 hour at room temperature with gentle agitation.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of diluted anti-H3K9me2 primary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

Western Blot Analysis of Cellular H3K9me2 Levels

This protocol details the detection of changes in global H3K9me2 levels in cells treated with an EHMT2 inhibitor.

Materials:

-

Cell culture medium and supplements

-

Ehmt2-IN-2 or other test inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of Ehmt2-IN-2 or vehicle (DMSO) for a specified time (e.g., 48-72 hours).

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-H3K9me2 primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities to determine the relative change in H3K9me2 levels.

Cell Viability Assay

This protocol describes how to assess the effect of an EHMT2 inhibitor on cell proliferation using a colorimetric assay (e.g., CCK-8 or MTT) or a luminescent assay (e.g., CellTiter-Glo).

Materials:

-

Cell culture medium and supplements

-

96-well plates

-

Ehmt2-IN-2 or other test inhibitor

-

CCK-8, MTT, or CellTiter-Glo reagent

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Ehmt2-IN-2 or vehicle (DMSO).

-

Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours).

-

For CCK-8/MTT assay: Add the reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength.

-

For CellTiter-Glo assay: Add the reagent to each well, incubate for 10 minutes, and measure the luminescence.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an EHMT2 inhibitor in a mouse xenograft model.[4][5]

Materials:

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., nude or SCID)

-

Matrigel (optional)

-

Ehmt2-IN-2 or other test inhibitor formulated for in vivo use

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Ehmt2-IN-2 or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

-

Measure tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for H3K9me2 and proliferation markers like Ki67).

Signaling Pathways and Logical Relationships

EHMT2 and its product, H3K9me2, are involved in the regulation of several critical signaling pathways implicated in cancer and development. The following diagrams, generated using the DOT language, illustrate some of these key relationships.

Conclusion

Ehmt2-IN-2 is a valuable tool for the study of EHMT2 and its role in establishing the H3K9me2 epigenetic mark. This guide provides the necessary quantitative data, detailed experimental protocols, and an overview of the key signaling pathways involving EHMT2 to facilitate further research in this area. The provided methodologies, using Ehmt2-IN-2 and other well-characterized inhibitors, will enable researchers to probe the function of EHMT2 in various biological contexts and to explore its potential as a therapeutic target. The continued investigation into the roles of EHMT2 and the development of specific inhibitors like Ehmt2-IN-2 hold significant promise for advancing our understanding of epigenetic regulation in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Investigating EHMT2 as a Therapeutic Target in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a critical epigenetic regulator frequently overexpressed in a variety of human cancers, including but not limited to bladder, lung, cervical, and breast cancers. Its primary role in methylating histone H3 at lysine 9 (H3K9me2) leads to transcriptional repression of tumor suppressor genes, thereby promoting cancer cell proliferation, survival, and metastasis. Consequently, EHMT2 has emerged as a promising therapeutic target for cancer intervention. This technical guide provides an in-depth overview of the investigation of EHMT2 in cancer cell lines, with a focus on the effects of its inhibition. While specific data on the investigational inhibitor Ehmt2-IN-2 is limited, this document consolidates the broader knowledge gained from studies of other potent EHMT2 inhibitors to provide a comprehensive resource for researchers.

Introduction to EHMT2 in Cancer

EHMT2 is a key enzyme that catalyzes the mono- and dimethylation of H3K9, an epigenetic mark associated with gene silencing.[1] In numerous cancer types, the upregulation of EHMT2 has been correlated with the silencing of tumor suppressor genes, leading to uncontrolled cell growth and tumor progression.[2][3] Inhibition of EHMT2 has been shown to reactivate the expression of these silenced genes, resulting in anti-cancer effects such as cell cycle arrest, induction of apoptosis, and decreased cell invasion.[4][5]

Ehmt2-IN-2 is a potent inhibitor of EHMT1 and EHMT2. Commercially available information indicates that it exhibits strong enzymatic and cellular activity.

| Compound | Target | IC50 (Enzymatic) | IC50 (Cellular) |

| Ehmt2-IN-2 | EHMT1 peptide, EHMT2 peptide | <100 nM | <100 nM |

Table 1: Reported Potency of Ehmt2-IN-2. Data is based on information from chemical suppliers.[3]

Due to the limited availability of published research specifically on Ehmt2-IN-2, this guide will leverage the extensive data available for other well-characterized EHMT2 inhibitors, such as BIX-01294 and UNC0642, to illustrate the experimental approaches and expected outcomes of EHMT2 inhibition in cancer cell lines.

Effects of EHMT2 Inhibition on Cancer Cell Lines

Inhibition of EHMT2 has been demonstrated to have significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The following table summarizes the observed effects of EHMT2 inhibition from various studies.

| Cell Line | Cancer Type | EHMT2 Inhibitor | Observed Effects | Reference |

| SW780, RT4 | Bladder Cancer | siRNA | Significant growth suppression | [2] |

| LC319, A549, SBC5 | Lung Cancer | siRNA | Significant growth suppression, increase in sub-G1 phase | [2] |

| SiHa, HeLa | Cervical Cancer | shEHMT2 | Reduced cell viability, reduced colony proliferation, increased apoptosis, reduced invasion | [3] |

| MCF7, MDA-MB-231 | Breast Cancer | siEHMT2 | Suppressed cell number, increased cleaved PARP and caspase-3 | [4] |

| LA1-55n, IMR-5, NMB | Neuroblastoma | BIX-01294 | Decreased proliferation, induced apoptosis (increased caspase 8/3 activity), inhibited mobility and invasion | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | UNC0642 | Reduced H3K9me2 levels | [6] |

Table 2: Summary of Anti-Cancer Effects of EHMT2 Inhibition in Various Cancer Cell Lines.

Key Signaling Pathways Modulated by EHMT2

EHMT2 is involved in the regulation of several critical signaling pathways implicated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of EHMT2 inhibitors.

SIAH1-Mediated Apoptosis Pathway

EHMT2 can directly regulate the expression of the tumor suppressor gene SIAH1 by methylating H3K9 at its promoter region. Inhibition of EHMT2 leads to the re-expression of SIAH1, which in turn can induce apoptosis.

Caption: EHMT2-mediated SIAH1 Repression Pathway.

HSPD1-Mediated Apoptosis Regulation in Breast Cancer

In breast cancer, knockdown of EHMT2 has been shown to downregulate and cause the re-localization of Heat Shock Protein Family D Member 1 (HSPD1), which is involved in inhibiting apoptosis. This suggests that EHMT2 promotes breast cancer cell proliferation by modulating HSPD1.[4]

Caption: EHMT2 Regulation of HSPD1 in Breast Cancer.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of EHMT2 inhibitors in cancer cell lines. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the effect of an EHMT2 inhibitor on the proliferation and viability of cancer cells.

Methodology:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the EHMT2 inhibitor (e.g., Ehmt2-IN-2, BIX-01294) in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, 72 hours).

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Histone Methylation and Apoptosis Markers

Objective: To assess the effect of an EHMT2 inhibitor on the levels of H3K9me2 and key apoptosis-related proteins.

Methodology:

-

Treat cancer cells with the EHMT2 inhibitor at various concentrations and for different time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K9me2, total H3, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Investigating a Novel EHMT2 Inhibitor

Caption: General Workflow for Preclinical Evaluation.

Conclusion

The inhibition of EHMT2 presents a compelling strategy for the treatment of various cancers. While the publicly available data on Ehmt2-IN-2 is currently limited to its high potency, the extensive research on other EHMT2 inhibitors provides a solid foundation for its investigation. This guide offers a framework for researchers to design and execute studies aimed at elucidating the therapeutic potential of novel EHMT2 inhibitors in cancer cell lines. Further research is warranted to fully characterize the specific effects and mechanisms of action of compounds like Ehmt2-IN-2 in different cancer contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Distinct functions of EHMT1 and EHMT2 in cancer chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Core Functions of EHMT2 in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), also known as G9a, is a pivotal enzyme in the field of epigenetics. It primarily functions as a histone methyltransferase, catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These modifications are canonical marks for transcriptional repression and the establishment of heterochromatin. Dysregulation of EHMT2 has been implicated in a multitude of pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of EHMT2's core functions, its mechanism of action, involvement in signaling pathways, and its role in disease. Furthermore, it details key experimental protocols for studying EHMT2 and presents quantitative data on its inhibition, offering a valuable resource for researchers in both academia and industry.

Introduction to EHMT2

EHMT2 is a protein coding gene that encodes a methyltransferase responsible for methylating lysine residues on histone H3. The methylation of H3 at lysine 9 by EHMT2 leads to the recruitment of other epigenetic regulators and subsequent transcriptional repression.[1] This enzyme is a member of the Su(var)3-9 family of proteins and contains a catalytic SET domain, which is responsible for its methyltransferase activity, and ankyrin repeats that are involved in protein-protein interactions. EHMT2 often forms a heterodimer with its closely related paralog, EHMT1 (also known as GLP), and this complex is the primary driver for H3K9me2 in euchromatin.[2][3]

Core Mechanism of Action

The primary function of EHMT2 is to catalyze the transfer of methyl groups from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the ε-amino group of lysine 9 on histone H3. This process results in the formation of H3K9me1 and H3K9me2, which are hallmarks of transcriptionally silent chromatin.[4][5] The deposition of these methyl marks creates binding sites for heterochromatin protein 1 (HP1), which in turn recruits further repressive machinery, leading to chromatin compaction and gene silencing.[2] Beyond histones, EHMT2 has been shown to methylate non-histone proteins such as p53, DNMT1, and itself, indicating a broader role in cellular regulation.[2]

Involvement in Signaling Pathways and Biological Functions

EHMT2 is implicated in a wide array of biological processes and signaling pathways, underscoring its importance in cellular homeostasis and development.

-

Gene Silencing and Development: By mediating H3K9 methylation, EHMT2 plays a crucial role in silencing lineage-inappropriate genes during embryonic development and tissue differentiation.[6]

-

DNA Methylation: EHMT2 is required for DNA methylation, although its histone methyltransferase activity is not directly responsible for this function, suggesting an independent role in guiding DNA methyltransferases to specific genomic loci.[2]

-

Cancer Progression: Overexpression of EHMT2 is a common feature in many cancers, including lung, breast, prostate, and neuroblastoma.[4][5][7] It promotes tumorigenesis by silencing tumor suppressor genes, enhancing cancer cell invasion and metastasis, and contributing to drug resistance.[4][7][8]

-

Wnt Signaling: Recent studies have shown that EHMT2 can regulate Wnt signaling by controlling the transcriptional activity of chromatin-bound β-catenin.[9] Inhibition of EHMT2 can influence cell lineage commitment, for instance, in lung adenocarcinoma.[9]

-

Immune Response: EHMT2 inhibition can alter the tumor immune microenvironment, enhancing the anti-tumor effects of immune checkpoint inhibitors.[8] This is partly due to the upregulation of STING (stimulator of interferon genes) expression upon EHMT2 inhibition.[8]

Below is a diagram illustrating the central role of EHMT2 in epigenetic gene silencing.

Quantitative Data Summary

The development of small molecule inhibitors targeting EHMT2 has been a significant focus in cancer research. The table below summarizes the inhibitory activity of several key compounds against EHMT2.

| Inhibitor | Target(s) | IC50 / Ki | Assay Type | Reference |

| BIX-01294 | EHMT2/GLP | IC50: ~1.7 µM (EHMT2) | Biochemical | [4] |

| UNC0638 | EHMT2/GLP | IC50: <15 nM (EHMT2) | Biochemical | [6] |

| A-366 | EHMT2 | IC50: 3.3 nM | Biochemical | N/A |

| CM-272 | EHMT2/DNMT1 | IC50: 8 nM (EHMT2) | Biochemical | [10] |

| Compound 9 | EHMT2/GLP | IC50: 1.1 µM (EHMT2) | SAHH-coupled | [3] |

Key Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide localization of EHMT2 and the distribution of its catalytic product, H3K9me2.[11][12]

Protocol Outline:

-

Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.[13]

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments (150-900 bp) using sonication or enzymatic digestion.[13]

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to EHMT2 or H3K9me2. Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.[13]

-

Washing and Elution: Non-specific chromatin is washed away, and the specifically bound chromatin is eluted from the beads.

-

Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

DNA Purification: The DNA is purified from the sample.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for next-generation sequencing.

-

Data Analysis: The sequencing reads are aligned to a reference genome to identify enriched regions, revealing the binding sites of EHMT2 or the locations of H3K9me2.

The following diagram outlines the general workflow for a ChIP-seq experiment.

In Vitro Histone Methyltransferase (HMT) Assay

This assay is used to measure the enzymatic activity of EHMT2 and to screen for potential inhibitors.[14][15]

Protocol Outline:

-

Reaction Setup: A reaction mixture is prepared containing recombinant EHMT2, a histone H3 substrate (e.g., full-length histone H3 or a peptide), and the methyl donor S-adenosyl-L-[methyl-³H]-methionine.[15]

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period to allow for the methylation reaction to occur.

-

Stopping the Reaction: The reaction is stopped, typically by adding SDS-PAGE loading buffer.

-

Detection of Methylation: The incorporation of the radiolabeled methyl group into the histone substrate is detected. This can be done in two ways:

-

Filter Paper Assay: The reaction mixture is spotted onto filter paper, which is then washed to remove unincorporated [³H]-SAM. The radioactivity remaining on the filter, corresponding to the methylated histone, is measured by scintillation counting.[14]

-

SDS-PAGE and Autoradiography: The reaction products are separated by SDS-PAGE, and the gel is treated with a fluorographic enhancer, dried, and exposed to X-ray film to visualize the radiolabeled histone bands.[14]

-

Logical Relationships in EHMT2 Function

The multifaceted roles of EHMT2 can be summarized in a logical flow diagram that connects its molecular activity to its cellular and organismal consequences.

Conclusion

EHMT2 is a central player in epigenetic regulation, with its primary role in establishing and maintaining transcriptionally silent chromatin through H3K9 methylation. Its dysregulation is a key factor in the pathogenesis of numerous diseases, particularly cancer, where it often acts as an oncogene. The development of potent and specific EHMT2 inhibitors represents a promising therapeutic strategy. A thorough understanding of its molecular functions, regulatory networks, and the methodologies to study them is crucial for advancing both basic and translational research in this field. This guide provides a foundational resource for professionals dedicated to unraveling the complexities of epigenetic control and developing novel therapeutic interventions.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. uniprot.org [uniprot.org]

- 3. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion and DNA methylation of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. EHMT2/G9a as an Epigenetic Target in Pediatric and Adult Brain Tumors [mdpi.com]

- 7. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Distinct functions of EHMT1 and EHMT2 in cancer chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EHMT2 methyltransferase governs cell identity in the lung and is required for KRAS G12D tumor development and propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for Small Amounts of Frozen Biobanked Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 14. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Reawakening of Tumor Suppressors: A Technical Guide to the Effects of EHMT2 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), also known as G9a, is a critical epigenetic regulator frequently overexpressed in various cancers. Its primary function involves the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), epigenetic marks predominantly associated with transcriptional repression. This silencing of gene expression plays a pivotal role in tumorigenesis, particularly through the inactivation of tumor suppressor genes. Small molecule inhibitors of EHMT2 have emerged as a promising therapeutic strategy to reverse this aberrant gene silencing. This technical guide provides a comprehensive overview of the mechanism of action of EHMT2 inhibitors, their impact on the re-expression of key tumor suppressor genes, and detailed protocols for investigating these effects. While specific data for "Ehmt2-IN-2" is not extensively available in the public domain, this guide will utilize data from well-characterized EHMT2 inhibitors, such as BIX-01294 and UNC0642, to illustrate the core principles and experimental approaches.

Introduction: EHMT2 - A Key Epigenetic Driver in Cancer

EHMT2 is a histone methyltransferase that plays a crucial role in establishing and maintaining repressive chromatin domains.[1][2] In numerous malignancies, including but not limited to bladder, lung, and breast cancer, EHMT2 is found to be overexpressed.[3][4] This overexpression leads to an increase in H3K9me1/2 levels at the promoter regions of specific genes, resulting in a condensed chromatin structure that is inaccessible to the transcriptional machinery.[2] Consequently, the expression of critical tumor suppressor genes is silenced, contributing to uncontrolled cell proliferation, survival, and metastasis.[5][6]

The inhibition of EHMT2's catalytic activity presents a compelling therapeutic approach to counteract its oncogenic functions. By preventing H3K9 methylation, EHMT2 inhibitors can lead to a more open chromatin state, facilitating the re-expression of silenced tumor suppressor genes and ultimately inhibiting cancer cell growth.[7][8]

Mechanism of Action of EHMT2 Inhibitors

EHMT2 inhibitors are small molecules designed to compete with the enzyme's substrate, S-adenosylmethionine (SAM), or the histone substrate itself. By binding to the active site of EHMT2, these inhibitors prevent the transfer of methyl groups to H3K9.[7] This leads to a global reduction in H3K9me1/2 levels, although the effects are most pronounced at loci that are actively targeted by EHMT2 for silencing. The reversal of this repressive histone mark allows for the binding of transcription factors and RNA polymerase to the promoter regions of previously silenced genes, thereby reactivating their expression.[5][9]

Signaling Pathway of EHMT2-Mediated Gene Silencing and its Reversal

Caption: EHMT2-mediated gene silencing and its reversal by inhibitors.

Quantitative Data on the Effect of EHMT2 Inhibitors on Tumor Suppressor Gene Expression

The inhibition of EHMT2 leads to the upregulation of a variety of tumor suppressor genes across different cancer types. The following tables summarize the observed changes in gene expression upon treatment with well-characterized EHMT2 inhibitors.

Table 1: Effect of BIX-01294 on Gene Expression

| Target Gene | Cancer Type | Observed Effect | Reference |

| SIAH1 | Bladder and Lung Cancer | Upregulation of mRNA and protein expression, leading to apoptosis.[4][8][10] | [4][8][10] |

| Beclin-1 (BECN1) | Breast Cancer | Upregulation of mRNA and protein expression, inducing autophagy.[9][11] | [5][9][11] |

| p21 (CDKN1A) | Multiple Myeloma | Upregulation of mRNA expression.[12] | [12] |

| GADD45A | Hepatocellular Carcinoma | Upregulation of mRNA expression. | [13] |

| SQSTM1 | Rat Aortic Smooth Muscle Cells | Increased protein levels.[14] | [14] |

| Cyclin D1 (CCND1) | Mantle Cell Lymphoma | Downregulation of protein expression.[15][16] | [15][16] |

| SREBF2 | Non-Small Cell Lung Cancer | Induced expression by lowering H3K9me1/2 at the promoter.[17] | [17] |

Table 2: Effect of UNC0642 on Gene Expression

| Target Gene | Cancer Type | Observed Effect | Reference |

| RUNX3 | Gastric Cancer | Potential for re-expression through inhibition of repressive histone methylation.[12][18] | [12][18] |

| MYOG | Embryonal Rhabdomyosarcoma | Increased expression, promoting myogenic differentiation.[19] | [19] |

| DKK1 | Embryonal Rhabdomyosarcoma | Reduced expression, leading to activation of Wnt signaling.[19] | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of EHMT2 inhibitors on tumor suppressor gene expression and histone methylation.

Chromatin Immunoprecipitation (ChIP) for H3K9me2

This protocol is for the analysis of H3K9me2 levels at specific gene promoters.

Materials:

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer (e.g., RIPA buffer)

-

Nuclear lysis buffer

-

Sonicator

-

Anti-H3K9me2 antibody (ChIP-grade)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR targeting the promoter of interest

Procedure:

-

Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-H3K9me2 antibody.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating with proteinase K at 65°C overnight.

-

DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

qPCR Analysis: Use the purified DNA as a template for qPCR with primers specific to the promoter region of the target tumor suppressor gene.

Western Blotting for Histone Modifications

This protocol is for detecting changes in global H3K9me2 levels.

Materials:

-

Histone extraction buffer

-

SDS-PAGE gels (high percentage, e.g., 15%)

-

Transfer buffer

-

Nitrocellulose or PVDF membrane (0.2 µm pore size)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-H3K9me2, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Histone Extraction: Isolate nuclei from treated and untreated cells and extract histones using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE: Separate the histone proteins on a high-percentage SDS-PAGE gel.[20][21]

-

Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[21][23]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K9me2 overnight at 4°C. Use an antibody against total histone H3 as a loading control.[21]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of target genes.

Materials:

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase

-

cDNA synthesis kit (with random hexamers or oligo(dT) primers)

-

qPCR master mix (e.g., SYBR Green or probe-based)

-

Primers for the target gene and a reference gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: Isolate total RNA from cells treated with the EHMT2 inhibitor and control cells.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA templates using reverse transcriptase.[3][24][25]

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.[26][27]

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a stable reference gene.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the effects of an EHMT2 inhibitor.

Caption: Experimental workflow for assessing EHMT2 inhibitor effects.

Conclusion

The inhibition of EHMT2 represents a promising frontier in epigenetic cancer therapy. By reversing the repressive H3K9 methylation, EHMT2 inhibitors can reactivate silenced tumor suppressor genes, leading to the suppression of cancer cell growth and the induction of apoptosis or autophagy. This technical guide provides a foundational understanding of the mechanisms involved and detailed protocols to facilitate further research in this exciting field. While the specific inhibitor "Ehmt2-IN-2" requires further public documentation, the principles and methodologies outlined herein, using well-studied analogues, provide a robust framework for the investigation of any novel EHMT2 inhibitor. Continued exploration of the downstream targets and combination therapies involving EHMT2 inhibitors will be crucial in translating these epigenetic modulators into effective clinical treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in Arabidopsis plants | Springer Nature Experiments [experiments.springernature.com]

- 3. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced expression of EHMT2 is involved in the proliferation of cancer cells through negative regulation of SIAH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. researchcollaborations.elsevier.com [researchcollaborations.elsevier.com]

- 7. epigenome-noe.net [epigenome-noe.net]

- 8. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of EHMT2/G9a epigenetically increases the transcription of Beclin-1 via an increase in ROS and activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 11. Inhibition of EHMT2/G9a epigenetically increases the transcription of Beclin-1 via an increase in ROS and activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone‐lysine N‐methyltransferase EHMT2 (G9a) inhibition mitigates tumorigenicity in Myc‐driven liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. EHMT2 (G9a) activation in mantle cell lymphoma and its associated DNA methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EHMT2 Inhibition Induces Cell Death in Human Non-Small Cell Lung Cancer by Altering the Cholesterol Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. abcam.cn [abcam.cn]

- 21. docs.abcam.com [docs.abcam.com]

- 22. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 23. Western Blot Protocol | Proteintech Group [ptglab.com]

- 24. elearning.unite.it [elearning.unite.it]

- 25. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]

- 27. idtdna.com [idtdna.com]

Apoptosis Induction by EHMT2 Inhibition: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on a specific compound designated "Ehmt2-IN-2" is limited. Therefore, this technical guide focuses on the broader and well-documented topic of apoptosis induction through the inhibition of the Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a. The data and methodologies presented are primarily based on studies of the widely used and characterized EHMT2 inhibitor, BIX-01294, and other relevant small molecule inhibitors.

Core Concept: Targeting EHMT2 for Cancer Therapy

Euchromatic histone-lysine N-methyltransferase 2 (EHMT2/G9a) is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), epigenetic marks typically associated with transcriptional repression.[1][2] In various cancers, EHMT2 is overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.[3] Inhibition of EHMT2 has emerged as a promising therapeutic strategy to reactivate these silenced genes and induce cancer cell death, primarily through apoptosis.

Quantitative Data on Apoptosis Induction by EHMT2 Inhibitors

The following tables summarize quantitative data from various studies on the pro-apoptotic effects of EHMT2 inhibitors in different cancer cell lines.

Table 1: Dose-Dependent Induction of Apoptosis by BIX-01294

| Cell Line | Cancer Type | BIX-01294 Concentration (µM) | Percentage of Apoptotic Cells | Reference |

| U2932 | Diffuse Large B-cell Lymphoma | 10 | ~62% | [4] |

| U251 | Glioma | 1 | 3.67 ± 1.42% | [5] |

| U251 | Glioma | 2 | 16.42 ± 5.18% | [5] |

| U251 | Glioma | 4 | 35.18 ± 3.26% | [5] |

| U251 | Glioma | 8 | 57.52 ± 4.37% | [5] |

Table 2: IC50 Values of EHMT2 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| UNC0642 | T24 | Bladder Cancer | 9.85 ± 0.41 | [6][7] |

| UNC0642 | J82 | Bladder Cancer | 13.15 ± 1.72 | [6][7] |

| UNC0642 | 5637 | Bladder Cancer | 9.57 ± 0.37 | [6] |

| UNC0642 | MCF-7 | Breast Cancer | 12.6 | [8] |

Signaling Pathways of EHMT2 Inhibition-Induced Apoptosis

Inhibition of EHMT2 triggers apoptosis through multiple signaling cascades, often in a cell-type-dependent manner. The primary mechanisms involve the activation of both the intrinsic and extrinsic apoptotic pathways.

Extrinsic Apoptotic Pathway

EHMT2 inhibition has been shown to upregulate the expression of death receptors, such as DR4 and DR5.[4] This sensitization to extrinsic death signals leads to the activation of caspase-8, which in turn activates downstream effector caspases like caspase-3, culminating in apoptosis.

Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is often triggered by intracellular stress. EHMT2 inhibition can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members like Bcl-2 and Mcl-1, and an increase in pro-apoptotic members like Bax.[4][5][9] This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the caspase cascade.

Endoplasmic Reticulum (ER) Stress Pathway

In some cancer types, such as diffuse large B-cell lymphoma and bladder cancer, BIX-01294 has been shown to induce apoptosis by triggering endoplasmic reticulum (ER) stress.[4][10] The accumulation of unfolded proteins in the ER activates signaling pathways that can ultimately lead to apoptosis, often through the upregulation of the pro-apoptotic transcription factor CHOP (DDIT3).

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments used to study apoptosis induction by EHMT2 inhibitors.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., U2932, SUDHL2 for lymphoma; T24, J82 for bladder cancer; U251 for glioma) are maintained in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in appropriate plates or flasks. After reaching a desired confluency (typically 60-70%), the culture medium is replaced with fresh medium containing the EHMT2 inhibitor (e.g., BIX-01294, UNC0642) at various concentrations or a vehicle control (e.g., DMSO). Treatment duration can range from 24 to 72 hours, depending on the experiment.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Washing: Cells are washed twice with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

Caspase-Glo® 3/7, 8, or 9 Assays are frequently used to measure the activity of key caspases.

-

Cell Plating: Cells are seeded in a white-walled 96-well plate.

-

Treatment: Cells are treated with the EHMT2 inhibitor or vehicle control.

-

Assay Reagent Addition: An equal volume of Caspase-Glo® reagent is added to each well.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 1-2 hours).

-

Luminescence Measurement: The luminescence, which is proportional to caspase activity, is measured using a plate-reading luminometer.

This guide provides a foundational understanding of apoptosis induction by EHMT2 inhibition, supported by quantitative data and detailed experimental protocols. As research in this area continues to evolve, these methodologies and conceptual frameworks will be invaluable for the development of novel epigenetic therapies for cancer.

References

- 1. EHMT2 - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EHMT2 inhibitor BIX-01294 induces endoplasmic reticulum stress mediated apoptosis and autophagy in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Inhibitor UNC0642 on Expression of G9a and Its Proliferative and Apoptotic Markers in Breast Cancer Cell Line MCF-7 - ProQuest [proquest.com]

- 9. Effect of BIX-01294 on proliferation, apoptosis and histone methylation of acute T lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EHMT2 inhibitor BIX-01294 induces apoptosis through PMAIP1-USP9X-MCL1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Ehmt2-IN-2's role in cellular pathways

An In-Depth Technical Guide on the Role of EHMT2 Inhibitors in Cellular Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a crucial enzyme that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] This epigenetic modification is predominantly associated with transcriptional repression, leading to the silencing of specific genes.[1][2] In various pathological conditions, particularly in cancer, EHMT2 is often overexpressed, resulting in the aberrant silencing of tumor suppressor genes and promoting cell proliferation and survival.[1][3] Consequently, the development of small molecule inhibitors targeting EHMT2 has emerged as a promising therapeutic strategy.

This guide provides a comprehensive overview of the role of EHMT2 inhibitors in modulating key cellular pathways. While the specific compound "Ehmt2-IN-2" is not extensively characterized in the scientific literature, this document will focus on the well-documented effects of potent and specific EHMT2 inhibitors, such as BIX-01294 and UNC0642, which serve as representative examples of this class of molecules. We will delve into their mechanism of action, impact on signaling networks, and the experimental methodologies used for their characterization.

Core Mechanism of Action of EHMT2 Inhibitors

The primary mechanism of action for EHMT2 inhibitors involves binding to the active site of the EHMT2 enzyme, thereby preventing the transfer of methyl groups to its histone and non-histone substrates.[1] This inhibition leads to a global reduction in H3K9me2 levels, a hallmark of EHMT2 activity.[4] The decrease in this repressive histone mark results in a more relaxed chromatin state, allowing for the transcriptional reactivation of previously silenced genes, including tumor suppressor genes.[1]

References

- 1. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. EHMT2 - Wikipedia [en.wikipedia.org]

- 3. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion and DNA methylation of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ehmt2-IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Ehmt2-IN-2, a potent inhibitor of the Euchromatic Histone Methyltransferase 2 (EHMT2), also known as G9a. EHMT2 is a key epigenetic regulator that catalyzes the mono- and di-methylation of histone H3 on lysine 9 (H3K9me1 and H3K9me2), marks typically associated with gene silencing and transcriptional repression.[1][2] Dysregulation of EHMT2 activity is implicated in various diseases, particularly in cancer, where its overexpression often leads to the silencing of tumor suppressor genes.[1] Ehmt2-IN-2 serves as a valuable tool for studying the biological roles of EHMT2 and for exploring its therapeutic potential.

Mechanism of Action

Ehmt2-IN-2 is a potent inhibitor of both EHMT1 (also known as GLP) and EHMT2. It exerts its effects by binding to the active site of these enzymes, thereby preventing the transfer of methyl groups to their histone and non-histone substrates. This inhibition leads to a reduction in global H3K9me2 levels, resulting in a more open chromatin state and the reactivation of silenced genes.[1] The reactivation of tumor suppressor genes can trigger a cascade of anti-cancer effects, including cell cycle arrest, apoptosis, and cellular differentiation.[1]

Data Presentation

Inhibitor Potency

| Compound | Target | IC50 | Reference |

| Ehmt2-IN-2 | EHMT1 (peptide) | <100 nM | [3] |

| EHMT2 (peptide) | <100 nM | [3] | |

| Cellular EHMT2 | <100 nM | [3] |

Cellular Effects of EHMT2 Inhibition (Data from analogous inhibitors)

| Cell Line | Inhibitor | Concentration | Effect | Reference |

| Neuroblastoma (LA1-55n, IMR-5, NMB) | BIX-01294 | 2.5 - 10 µg/mL | Decreased cell proliferation, induced apoptosis | [4] |

| Mantle Cell Lymphoma (Jeko-1, Mino) | BIX01294 | 1 - 8 µM | Decreased H3K9me2 levels, induced G0/G1 arrest | [5] |

| Non-Small Cell Lung Cancer (NSCLC) | BIX01294 | Varies | Reduced cell viability, induced autophagy | [6] |

| Embryonal Rhabdomyosarcoma (RD, JR1) | UNC0642 | 2.5 µM | Increased differentiation, reduced proliferation | [7] |

Experimental Protocols

Note: As specific protocols for Ehmt2-IN-2 are not widely published, the following protocols are based on established methods for other potent EHMT2 inhibitors like BIX-01294 and UNC0642. Researchers should perform dose-response studies to determine the optimal concentration of Ehmt2-IN-2 for their specific cell line and experimental conditions.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the effect of Ehmt2-IN-2 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Ehmt2-IN-2 (stock solution in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[5]

-

Prepare serial dilutions of Ehmt2-IN-2 in complete culture medium. It is recommended to start with a concentration range from 1 nM to 10 µM. Include a DMSO-only control.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of Ehmt2-IN-2.

-

Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.[5]

-

At each time point, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.[5]

-